molecular formula C12H11ClN2O2 B1448258 {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1219211-92-3

{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1448258
CAS No.: 1219211-92-3
M. Wt: 250.68 g/mol
InChI Key: GZFYMKBXJFEOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride” is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry. It is a solid substance with a molecular weight of 250.68 g/mol .


Molecular Structure Analysis

The IUPAC name of this compound is [5-(1-benzofuran-2-yl)-3-isoxazolyl]methanol . The InChI code is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .


Physical and Chemical Properties Analysis

This compound is a solid . The molecular weight is 250.68 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Isoxazolyl thioureas, when reacted with ethyl bromopyruvate, lead to the formation of compounds like methyl/phenyl [4carboethoxy-3-(3-methyl-5-styryl-isoxazol-4-yl)3H-thiazol-2-ylidene]amines, which have been structurally supported by spectral and analytical data (Rajanarendar, Karunakar, & Ramu, 2006).
    • Benzofuran-2-yl integrated with triazolo-thiadiazoles shows promise in antimicrobial activities, as evidenced by in vitro biological assays against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).
  • Biological and Pharmacological Applications :

    • Novel 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl) Isoxazoles have been synthesized and evaluated for cytotoxic activity on HeLa cell lines, showing potential in cancer research (Bhalgat, Patil, Chitale, Randive, Patil, & Patil, 2011).
    • Some benzofuran derivatives, including isoxazoles, have been synthesized and demonstrated considerable analgesic activity, which suggests potential applications in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).
    • 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives exhibit antimicrobial and analgesic activities, broadening their potential therapeutic applications (Venkatesh, Bodke, & Biradar, 2010).
  • Exploration in Novel Compound Synthesis :

    • Synthesis of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles shows promising antibacterial and antifungal activities, indicating a potential avenue for new antimicrobial agents (Chundawat, Sharma, & Bhagat, 2013).

Safety and Hazards

One related compound, ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine, is classified as Acute Tox. 3 Oral, indicating it is acutely toxic when ingested . It’s reasonable to assume that “{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride” may have similar hazards, but specific safety data should be obtained from a reliable source.

Biochemical Analysis

Biochemical Properties

{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial in various metabolic pathways . The interaction between this compound and these enzymes involves binding to the active sites, leading to inhibition of their activity. Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential use in combating bacterial and fungal infections .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells, including leukemia and non-small cell lung cancer cells . The mechanism behind this inhibition involves the disruption of cell signaling pathways that are essential for cell proliferation and survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This compound binds to the active sites of enzymes, leading to their inhibition or activation, depending on the enzyme involved . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction results in changes in the transcriptional activity of genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes that catalyze the conversion of substrates to products. The interaction of this compound with these enzymes and cofactors is crucial for its biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interaction with plasma proteins and other binding molecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2.ClH/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYMKBXJFEOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 2
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 3
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 4
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 5
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride
Reactant of Route 6
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.